3,3'-[BUTANE-1,4-DIYLBIS(OXY)]BISPROPIONONITRILE
Overview
Description
Propanenitrile, 3,3’-(1,4-butanediylbis(oxy))bis- is an organic compound with the molecular formula C10H16N2O2. It is also known by its common name, 3-[4-(2-cyanoethoxy)butoxy]propanenitrile. This compound is characterized by the presence of nitrile groups and ether linkages, making it a versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanenitrile, 3,3’-(1,4-butanediylbis(oxy))bis- can be synthesized through the reaction of 1,4-butanediol with acrylonitrile. The reaction typically involves the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction conditions include a temperature range of 50-100°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of propanenitrile, 3,3’-(1,4-butanediylbis(oxy))bis- involves the continuous flow process where 1,4-butanediol and acrylonitrile are reacted in the presence of a base catalyst. The reaction mixture is then purified through distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3,3’-(1,4-butanediylbis(oxy))bis- undergoes various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The ether linkages can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkoxides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted ethers.
Scientific Research Applications
Propanenitrile, 3,3’-(1,4-butanediylbis(oxy))bis- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of propanenitrile, 3,3’-(1,4-butanediylbis(oxy))bis- involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ether linkages provide flexibility to the molecule, allowing it to interact with different molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile, 3,3’-(1,4-butanediylbis(methylimino))bis-: Similar structure but with methylimino groups instead of ether linkages.
Propanenitrile, 3,3’-iminobis-: Contains imino groups instead of ether linkages.
Uniqueness
Propanenitrile, 3,3’-(1,4-butanediylbis(oxy))bis- is unique due to its combination of nitrile groups and ether linkages, which provide a balance of reactivity and stability. This makes it a versatile compound in various chemical and industrial applications .
Properties
IUPAC Name |
3-[4-(2-cyanoethoxy)butoxy]propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h1-4,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRNVWKZQROUJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOCCC#N)COCCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171927 | |
Record name | Propanenitrile, 3,3'-(1,4-butanediylbis(oxy))bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18664-94-3 | |
Record name | 3,3′-[1,4-Butanediylbis(oxy)]bis[propanenitrile] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18664-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanenitrile, 3,3'-(1,4-butanediylbis(oxy))bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018664943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC87896 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanenitrile, 3,3'-(1,4-butanediylbis(oxy))bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-[butane-1,4-diylbis(oxy)]bispropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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